molecular formula C27H42O4 B12317729 Spirost-5-en-3,17-diol

Spirost-5-en-3,17-diol

Cat. No.: B12317729
M. Wt: 430.6 g/mol
InChI Key: SYYHBUHOUUETMI-UHFFFAOYSA-N
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Description

Spirost-5-en-3,17-diol is a steroidal compound with the molecular formula C27H42O4. It is a type of spirostanol, which is a subclass of steroidal saponins. This compound is known for its unique structure, which includes a spiroketal system. This compound is found in various plant species and has been studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirost-5-en-3,17-diol typically involves the use of steroidal precursors. One common method is the oxidation of diosgenin, a naturally occurring steroid sapogenin. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective oxidation of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, such as the rhizomes of certain species in the genus Paris. The extraction process includes solvent extraction, followed by purification steps such as column chromatography. The purified compound is then subjected to further chemical modifications to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Spirost-5-en-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acetylation and benzoylation reactions are carried out using acetic anhydride or benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acetylated or benzoylated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the production of steroidal drugs and as a raw material for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Spirost-5-en-3,17-diol involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in steroid metabolism. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Comparison with Similar Compounds

Similar Compounds

    Diosgenin: A steroidal sapogenin with similar structural features.

    Pennogenin: Another spirostanol compound with comparable biological activities.

    Ruscogenin: A spirostanol saponin with anti-inflammatory properties.

Uniqueness

Spirost-5-en-3,17-diol is unique due to its specific hydroxylation pattern and spiroketal structure. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHBUHOUUETMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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